2-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine
CAS No.:
Cat. No.: VC15937479
Molecular Formula: C15H15FN2
Molecular Weight: 242.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15FN2 |
|---|---|
| Molecular Weight | 242.29 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
| Standard InChI | InChI=1S/C15H15FN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-8,13,15,18H,9,17H2 |
| Standard InChI Key | VNIZSWIJALWKTP-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C2=CC=CC=C2NC1C3=CC=C(C=C3)F)N |
Introduction
Chemical Identity and Structural Analysis
Molecular and Structural Properties
The compound’s IUPAC name, 2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-amine, reflects its bicyclic structure, which combines a partially saturated quinoline ring with a fluorinated aromatic substituent. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1956331-95-5 | |
| Molecular Formula | ||
| Molecular Weight | 242.29 g/mol | |
| SMILES | NC1CC(C2=CC=C(F)C=C2)NC3=C1C=CC=C3 | |
| InChI Key | VNIZSWIJALWKTP-UHFFFAOYSA-N |
The tetrahydroquinoline core contributes to its conformational flexibility, while the 4-fluorophenyl group enhances lipophilicity, potentially influencing bioavailability. The amino group at position 4 introduces hydrogen-bonding capabilities, which are critical for interactions with biological targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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NMR: Peaks corresponding to the aromatic protons of the quinoline and fluorophenyl rings appear in the 6.5–7.5 ppm range, while the amine protons resonate near 2.5–3.5 ppm.
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NMR: The fluorinated carbon (C-F) is typically observed at ~160 ppm due to deshielding effects.
Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 242.29, consistent with the compound’s molecular weight. Fragmentation patterns further confirm the loss of the amino group (-17 Da) and fluorophenyl moiety (-95 Da).
High-Performance Liquid Chromatography (HPLC):
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is employed to assess purity, with retention times varying based on solvent gradients.
Synthesis and Optimization
Synthetic Routes
The synthesis involves multi-step organic reactions, often starting with the formation of the tetrahydroquinoline backbone. A typical pathway includes:
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Cyclization: Condensation of aniline derivatives with cyclohexenone precursors to form the tetrahydroquinoline core.
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Fluorophenyl Incorporation: Suzuki-Miyaura coupling or Friedel-Crafts alkylation to introduce the 4-fluorophenyl group.
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Amination: Reductive amination or nucleophilic substitution to install the primary amine at position 4.
Example Reaction Scheme:
| Hazard Type | Precautionary Code | Measure |
|---|---|---|
| Skin/Irritation | P280 | Wear protective gloves and clothing |
| Inhalation Risk | P261 | Avoid breathing dust or vapors |
| Environmental Hazard | P273 | Prevent release into the environment |
Biological Activity and Applications
Pharmaceutical Research
The amino group’s nucleophilicity makes the compound a candidate for:
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Prodrug Development: Conjugation with carboxylic acids to enhance solubility.
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Enzyme Inhibition: Preliminary docking studies indicate potential binding to kinase active sites.
Analytical and Computational Tools
Mass Molarity Calculations
Researchers use the formula:
to prepare stock solutions for bioassays.
Computational Modeling
Density Functional Theory (DFT) simulations predict electrostatic potential maps, highlighting nucleophilic (amine) and electrophilic (fluorophenyl) regions.
Future Research Directions
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In Vivo Toxicity Studies: Assess acute and chronic effects in model organisms.
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Structure-Activity Relationships (SAR): Modify the fluorophenyl or amine groups to enhance potency.
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Formulation Development: Explore nanoencapsulation for improved delivery.
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